molecular formula C5H6N2O3 B1311142 methyl 5-hydroxy-1H-pyrazole-3-carboxylate CAS No. 1018446-60-0

methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No. B1311142
CAS RN: 1018446-60-0
M. Wt: 142.11 g/mol
InChI Key: JTJZOTYGFHOHMK-UHFFFAOYSA-N
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Description

“Methyl 5-hydroxy-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C5H6N2O3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 5-hydroxy-1H-pyrazole-3-carboxylate” is represented by the InChI code: 1S/C5H8N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2,4,6-8H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 5-hydroxy-1H-pyrazole-3-carboxylate” is a solid substance at room temperature . It has a molecular weight of 144.13 . The boiling point is 410.0±25.0 C at 760 mmHg .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

“Methyl 5-Hydroxy-pyrazole-3-carboxylate” is used in the synthesis of pyrazole derivatives . Pyrazoles are five-membered heterocycles and are among the most extensively studied groups of compounds due to their significant importance in research and applications .

Biological Activity

Pyrazoles, including “Methyl 5-Hydroxy-pyrazole-3-carboxylate”, have demonstrated a wide range of biological activities. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Pharmaceuticals and Veterinary Drugs

Due to their wide range of biological activity, pyrazoles have found applications in pharmaceuticals and veterinary drugs . They possess anti-obesity, antianxiety, and HIV-1 reverse transcriptase inhibitor properties .

Agricultural Applications

Pyrazoles also hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture .

One-Pot Synthesis

“Methyl 5-Hydroxy-pyrazole-3-carboxylate” can be prepared by a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature for 2 hours in a mixture of toluene and dichloromethane as solvent .

Crystal Structure Analysis

The crystal structure of “Methyl 5-Hydroxy-pyrazole-3-carboxylate” has been analyzed, providing valuable information for researchers .

D-Amino Acid Oxidase Inhibitor

“Methyl 5-Hydroxy-pyrazole-3-carboxylate” is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Pain Management

“Methyl 5-Hydroxy-pyrazole-3-carboxylate” specifically prevents formalin-induced tonic pain .

Safety and Hazards

The safety information for “Methyl 5-hydroxy-1H-pyrazole-3-carboxylate” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

Mechanism of Action

Mode of Action

The mode of action of Methyl 5-Hydroxy-pyrazole-3-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.

properties

IUPAC Name

methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJZOTYGFHOHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801006954
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-hydroxy-1H-pyrazole-3-carboxylate

CAS RN

86625-25-4, 1018446-60-0
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the significance of methyl 5-hydroxy-1H-pyrazole-3-carboxylate in the research presented?

A1: In the study published by [], methyl 5-hydroxy-1H-pyrazole-3-carboxylate acts as a reactant in a three-component reaction. It combines with malononitrile and 1-alkylindoline-2,3-diones under ultrasonic irradiation. This reaction, catalyzed by a sulfonated poly-4-vinyl pyridinium ionic liquid, yields methyl 6′-amino-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylates. Essentially, methyl 5-hydroxy-1H-pyrazole-3-carboxylate serves as a building block for constructing this complex spirocyclic compound.

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